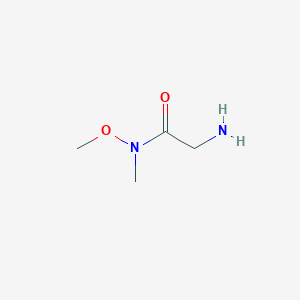

2-amino-N-methoxy-N-methylacetamide

Description

2-Amino-N-methoxy-N-methylacetamide is a substituted acetamide derivative characterized by the presence of an amino group (-NH₂) at the α-carbon (adjacent to the carbonyl group) and methoxy (OCH₃) and methyl (CH₃) groups on the nitrogen atom. The molecular formula is inferred as C₅H₁₁N₂O₂ (molecular weight ~146.16 g/mol), with the backbone structure NH₂-CH₂-C(O)-N(OCH₃)(CH₃). Such compounds are often intermediates in pharmaceutical or agrochemical synthesis due to their reactive amino and amide functionalities .

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-amino-N-methoxy-N-methylacetamide |

InChI |

InChI=1S/C4H10N2O2/c1-6(8-2)4(7)3-5/h3,5H2,1-2H3 |

InChI Key |

YBGBTQXCWHOVIF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CN)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-amino-N-methoxy-N-methylacetamide with structurally related compounds:

Key Observations :

- Chain Length and Reactivity : The propanamide derivative () has a longer carbon chain, likely reducing its solubility in polar solvents compared to the acetamide backbone.

- In contrast, the cyano group in and increases electrophilicity, making these compounds reactive intermediates.

- Toxicity: Amino-cyano derivatives (e.g., ) require stringent safety protocols due to unstudied toxicological profiles, whereas N-methoxy-N-methyl groups () may reduce acute toxicity .

Preparation Methods

Reaction Mechanism and Procedure

The 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) method enables efficient coupling of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride. For 2-amino-N-methoxy-N-methylacetamide, a protected α-amino acid (e.g., Boc-glycine) serves as the carboxylic acid precursor. The reaction proceeds in methanol or acetonitrile under mild conditions:

-

Activation : DMT-MM activates the carboxylate, forming an acyltriazine intermediate.

-

Nucleophilic Attack : N,O-Dimethylhydroxylamine displaces the triazine leaving group, yielding the protected Weinreb amide.

-

Deprotection : Acidic removal of the Boc group (e.g., with trifluoroacetic acid) liberates the free α-amino group.

Example Protocol :

-

Boc-glycine (0.4 mmol), N,O-dimethylhydroxylamine hydrochloride (0.6 mmol), and DMT-MM (0.48 mmol) are stirred in methanol at 25°C for 12 hours.

-

Purification via silica chromatography affords the Boc-protected intermediate (85% yield).

-

Deprotection with 4M HCl/dioxane yields 2-amino-N-methoxy-N-methylacetamide.

Advantages and Limitations

-

Solvent Compatibility : Works in protic solvents like methanol, avoiding toxic aprotic solvents.

-

Challenges : Requires orthogonal protection strategies to prevent amine interference during coupling.

Reductive Amination of α-Keto Acids

Synthetic Pathway

This method involves converting α-keto acids to the target compound via imine formation and reduction:

-

Imine Formation : Reacting α-ketoacetic acid with N-methoxy-N-methylamine in methanol at pH 4–5 forms an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

Optimization Insights :

-

Solvent : Methanol enhances imine stability.

-

Temperature : Reactions at 0–5°C minimize side reactions.

-

Yield : 60–75%, depending on substrate purity.

Comparative Analysis

-

Cost-Effectiveness : Avoids expensive coupling reagents.

-

Drawbacks : Limited substrate availability for α-keto acids and competing over-reduction.

Direct Amination of Preformed Weinreb Amides

Bromination-Amination Strategy

This two-step approach modifies the α-position of N-methoxy-N-methylacetamide:

-

Bromination : Treating N-methoxy-N-methylacetamide with PBr₃ in THF introduces an α-bromo group (Hell–Volhard–Zelinskii reaction).

-

Amination : Displacing bromide with aqueous ammonia at 60°C yields the α-amino derivative.

Key Data :

Aqueous-Phase Synthesis Using AMPx Reagents

Green Chemistry Approach

The AMPim1 reagent facilitates amide bond formation in water, ideal for environmentally conscious synthesis:

-

Coupling : Mixing N-Boc-glycine, N,O-dimethylhydroxylamine, and AMPim1 in water at 25°C for 24 hours forms the protected amide.

-

Deprotection : HCl-mediated Boc removal isolates the product.

Performance Metrics :

Comparative Evaluation of Methods

| Method | Reagents/Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| DMT-MM Coupling | DMT-MM, MeOH, Boc-protected amino acid | 80–85% | High efficiency, one-pot scalability | Requires protection/deprotection steps |

| Reductive Amination | NaBH₃CN, α-ketoacetic acid, MeOH | 60–75% | Avoids coupling reagents | Limited substrate availability |

| Bromination-Amination | PBr₃, NH₃, THF/H₂O | ~40% | Direct functionalization | Low overall yield |

| AMPx in Water | AMPim1, H₂O, Boc-glycine | 35–40% | Eco-friendly, mild conditions | Suboptimal yield |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-methoxy-N-methylacetamide, and how do reaction conditions influence yield?

- Methodology : A plausible route involves nucleophilic acyl substitution. For example, reacting 2-aminoacetic acid derivatives with N-methoxy-N-methylamine in the presence of coupling agents like EDCI/HOBt under anhydrous conditions (e.g., dichloromethane at 0–5°C) . Solvent choice (polar aprotic vs. non-polar) and temperature control are critical to minimize side reactions. Evidence from similar acetamide syntheses highlights the use of bases like triethylamine to neutralize acids formed during reactions .

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate systems) and purify via recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are most effective for characterizing 2-amino-N-methoxy-N-methylacetamide?

- Key Techniques :

- NMR : H and C NMR to confirm the methoxy (-OCH), methylamino (-N(CH)OCH), and acetamide backbone. For example, methoxy protons resonate at ~δ 3.2–3.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for CHNO: ~131.08) .

- IR : Stretching vibrations for amide C=O (~1650 cm) and N–H (~3300 cm) .

Q. How does the stability of 2-amino-N-methoxy-N-methylacetamide vary under different storage conditions?

- Guidelines : Store under inert gas (argon) at –20°C to prevent hydrolysis of the amide bond. Degradation studies on analogous compounds suggest sensitivity to moisture and light .

- Stability Testing : Use accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-amino-N-methoxy-N-methylacetamide in nucleophilic reactions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking studies can predict interactions with biological targets (e.g., enzymes) .

- Case Study : DFT analysis of similar acetamides revealed electron-deficient carbonyl carbons, favoring nucleophilic attacks .

Q. What strategies resolve contradictions in reported bioactivity data for 2-amino-N-methoxy-N-methylacetamide derivatives?

- Analysis Framework :

- Batch Variability : Compare synthetic routes (e.g., purity differences due to recrystallization solvents) .

- Assay Conditions : Evaluate bioactivity under standardized protocols (e.g., fixed pH, temperature) to minimize variability .

- Example : Discrepancies in IC values may arise from solvent effects (DMSO vs. water) on compound solubility .

Q. What are the mechanistic implications of substituent effects on the acetamide core during oxidation/reduction?

- Experimental Design :

- Oxidation : Treat with KMnO/HSO to convert methoxy groups to quinones, monitored by UV-Vis spectroscopy .

- Reduction : Use NaBH/MeOH to reduce amides to amines, characterized by H NMR shifts (e.g., N–H signals at δ 1.5–2.0 ppm) .

- Table : Reactivity Trends in Acetamide Derivatives

| Substituent | Oxidation Product | Reduction Product |

|---|---|---|

| Methoxy | Quinone | Secondary amine |

| Amino | Nitroso compound | Primary amine |

Q. How can isotopic labeling (e.g., N) elucidate metabolic pathways of 2-amino-N-methoxy-N-methylacetamide in in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.